molecular formula C11H11N3O B599217 2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine CAS No. 1246891-69-9

2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

Cat. No.: B599217
CAS No.: 1246891-69-9
M. Wt: 201.229
InChI Key: ZJHPSDHKTMCYBV-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxazolo ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a pyridine derivative with an appropriate oxazolo precursor under controlled conditions. For instance, the reaction of a pyridine derivative with an aldehyde in the presence of a catalyst such as palladium acetate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated pyridine derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. For example, it may inhibit the activity of a kinase enzyme, leading to reduced phosphorylation of downstream targets and altered cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine is unique due to its specific ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new pharmacologically active compounds with potential therapeutic applications.

Properties

IUPAC Name

2-pyridin-2-yl-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-5-13-8(3-1)11-14-9-7-12-6-4-10(9)15-11/h1-3,5,12H,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHPSDHKTMCYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1OC(=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678531
Record name 2-(Pyridin-2-yl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246891-69-9
Record name 2-(Pyridin-2-yl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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